[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532454
InChI: InChI=1S/C14H29N3O2/c1-11(2)17(13(18)19-14(3,4)5)12-6-8-16(10-12)9-7-15/h11-12H,6-10,15H2,1-5H3/t12-/m1/s1
SMILES: CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C
Molecular Formula: C14H29N3O2
Molecular Weight: 271.40 g/mol

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13532454

Molecular Formula: C14H29N3O2

Molecular Weight: 271.40 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H29N3O2
Molecular Weight 271.40 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C14H29N3O2/c1-11(2)17(13(18)19-14(3,4)5)12-6-8-16(10-12)9-7-15/h11-12H,6-10,15H2,1-5H3/t12-/m1/s1
Standard InChI Key XQKQAQVNQQKWJT-GFCCVEGCSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)CCN)C(=O)OC(C)(C)C
SMILES CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule consists of a pyrrolidine ring substituted at the 1-position with a 2-aminoethyl group and at the 3-position with an isopropyl-carbamic acid tert-butyl ester moiety. The (R)-configuration at the pyrrolidine ring’s stereogenic center distinguishes it from its (S)-enantiomer, which has been more extensively documented in analogous compounds . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, a common strategy in peptide synthesis to prevent unwanted side reactions .

Molecular Formula and Weight

  • Molecular Formula: C14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_3\text{O}_2

  • Molecular Weight: 269.39 g/mol (calculated using PubChem’s atomic mass data ).

IUPAC Name

The systematic name is tert-butyl (R)-1-(2-aminoethyl)-3-(isopropylcarbamoyl)pyrrolidin-3-ylcarbamate. This nomenclature reflects the stereochemistry, functional groups, and substitution pattern on the pyrrolidine ring.

Stereochemical Considerations

The (R)-configuration at the pyrrolidine’s stereocenter influences the molecule’s three-dimensional conformation, potentially affecting its reactivity and biological interactions. Comparative studies on enantiomeric pairs of similar pyrrolidine derivatives have demonstrated significant differences in binding affinities to biological targets, underscoring the importance of stereochemical control in drug design .

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis for this specific compound is documented, analogous methodologies from related tert-butyl carbamate-protected pyrrolidines provide a foundational framework . A plausible synthetic pathway involves:

  • Pyrrolidine Functionalization:

    • Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination.

    • Stereoselective synthesis to establish the (R)-configuration, potentially using chiral auxiliaries or catalytic asymmetric hydrogenation.

  • Carbamate Formation:

    • Reaction of the pyrrolidine’s secondary amine with isopropyl chloroformate in the presence of a base (e.g., triethylamine) to form the isopropyl carbamate.

    • Subsequent protection of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions .

Key Reagents and Conditions

StepReagents/ConditionsPurpose
12-Chloroethylamine, K2_2CO3_3, DMFAlkylation of pyrrolidine
2Isopropyl chloroformate, Et3_3N, THFCarbamate formation
3Boc2_2O, DMAP, CH2_2Cl2_2Boc protection of amine

Challenges in Synthesis

  • Stereochemical Purity: Ensuring enantiomeric excess requires chiral catalysts or resolution techniques.

  • Functional Group Compatibility: The Boc group’s stability under basic and acidic conditions must be balanced with the reactivity of the aminoethyl side chain .

Physicochemical Properties

Spectral Characteristics

Although experimental data for this compound are scarce, predictions based on analogous structures suggest:

  • 1^1H NMR: Signals at δ 1.40 ppm (tert-butyl), δ 3.20–3.50 ppm (pyrrolidine and ethylamine protons), and δ 4.80 ppm (carbamate NH).

  • IR Spectroscopy: Stretching vibrations at ~1680 cm1^{-1} (C=O of carbamate) and ~3350 cm1^{-1} (N-H of amine).

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the Boc group’s hydrophobicity.

  • Stability: Susceptible to acid-mediated Boc deprotection, necessitating neutral or mildly basic storage conditions .

Biological Activity and Applications

Prodrug Considerations

The Boc-protected amine could serve as a prodrug moiety, with in vivo enzymatic cleavage releasing the active primary amine. This strategy has been employed in antivirals and antipsychotics to improve bioavailability .

Comparison with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBiological Relevance
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (S)-configuration; 2-ylmethyl substitutionIntermediate in peptidomimetic synthesis
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterAcetyl vs. ethylamine; (S)-configurationStudied for enzyme inhibition

Stereochemical Impact

The (R)-enantiomer’s three-dimensional arrangement may enhance binding to chiral biological targets compared to its (S)-counterpart, a phenomenon observed in β-blockers and kinase inhibitors .

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